molecular formula C24H24B2Br2N2O4 B1279270 4,4'-Bipyridinium, 1,1'-bis[(2-boronophenyl)methyl]-, dibromide CAS No. 420816-02-0

4,4'-Bipyridinium, 1,1'-bis[(2-boronophenyl)methyl]-, dibromide

Cat. No. B1279270
M. Wt: 585.9 g/mol
InChI Key: HSSHOLZYTUDGAF-UHFFFAOYSA-L
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Description

The compound 4,4'-Bipyridinium, 1,1'-bis[(2-boronophenyl)methyl]-, dibromide is a derivative of 4,4'-bipyridyl, which is known to act as an organocatalyst in various chemical reactions. The structure of this compound suggests that it may have applications in catalysis and materials science due to the presence of boron centers, which are often involved in binding with organic substrates and facilitating chemical transformations.

Synthesis Analysis

The synthesis of related bipyridinium compounds typically involves the reaction of 4,4'-bipyridyl with other reagents to introduce functional groups at the nitrogen atoms. For example, 4,4'-bipyridyl has been used as a catalyst in the reduction of nitroarenes to anilines using bis(neopentylglycolato)diboron, indicating that bipyridyl derivatives can be synthesized through reactions with boron-containing reagents .

Molecular Structure Analysis

The molecular structure of bipyridinium derivatives can be quite complex, as seen in the synthesis of hybrid bromobismuthates with 1,1'-(1,n-alkanediyl)bis(4-methylpyridinium) structures . These structures can range from zero-dimensional to multi-dimensional networks, depending on the specific substituents and reaction conditions. The presence of boron in the compound of interest suggests that it may form similar complex structures.

Chemical Reactions Analysis

Bipyridinium ions are known to form charge-transfer complexes with various anions, as demonstrated by the luminescent complexes formed with tetrakis[3,5-bis(trifluoromethyl)phenyl]borate anion . This suggests that the compound may also participate in charge-transfer interactions, which could be useful in the development of luminescent materials or sensors.

Physical and Chemical Properties Analysis

The physical and chemical properties of bipyridinium salts can be influenced by their substituents. For instance, fluorinated boronic acid-appended bipyridinium salts have been used for diol recognition via (19)F NMR spectroscopy, indicating that the introduction of boronic acid groups can impart specific binding properties to the molecule . Additionally, the crystal structures of various bipyridyl(ferrocenyl)boronium derivatives have shown that the boron atom typically has a distorted tetrahedral coordination, which could affect the reactivity and stability of the compound .

Scientific Research Applications

Macrocyclic π-Electron-Acceptor Systems

Research by Colquhoun et al. (2009) explores the synthesis of macrocyclic π-electron-acceptor systems using 4,4'-bipyridinium derivatives. These systems are resilient to various acids, bases, and nucleophiles and demonstrate reversible reduction capabilities. They are particularly notable for their potential in complexation with π-donor arenes, as demonstrated through single-crystal X-ray analysis and NMR studies in solution (Colquhoun et al., 2009).

Electrochromic Devices

Sydam et al. (2013) synthesized a novel electrochromic viologen using 4,4'-bipyridinium derivatives, showing high contrast and efficiency in electrochromic devices. These devices display reversible color transitions between transparent and deep blue, indicating potential applications in electrochromic windows or displays (Sydam et al., 2013).

Photochromic Properties in Coordination Polymers

Liu et al. (2017) studied the impact of charge distribution on photochromic properties in 1D coordination polymers. They used 4,4'-bipyridinium derivatives in reactions with CdCl2·2.5H2O, leading to complexes exhibiting different photochromic behavior. This signifies the influence of charge distribution on the photochromic properties of coordination polymers (Liu et al., 2017).

Hydrogen-Bonding and π-Stacking Interactions

Research by Dorn et al. (2005) focused on the hydrogen-bonding and π-stacking interactions of linear bipyridinium cations. They synthesized various bipyridinium compounds and analyzed their crystal packing, revealing significant insights into the interaction dynamics of these cations with different anions (Dorn et al., 2005).

Photo- and Hydrochromic Organometallics

Liu (2018) explored the use of methyl viologen cations derived from 4,4'-bipyridinium in novel organometallic compounds. These compounds demonstrate unique photo- and hydrochromic behaviors, suggesting their potential in photoinduced electron transfer applications (Liu, 2018).

Uranyl Coordination Polymers

Zeng et al. (2019) utilized a bipyridinium-based carboxylic acid in the synthesis of novel uranyl coordination compounds. These compounds were evaluated for ion-exchange properties, particularly in the context of removing perrhenate from aqueous solutions, highlighting the potential for environmental remediation applications (Zeng et al., 2019).

properties

IUPAC Name

[2-[[4-[1-[(2-boronophenyl)methyl]pyridin-1-ium-4-yl]pyridin-1-ium-1-yl]methyl]phenyl]boronic acid;dibromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24B2N2O4.2BrH/c29-25(30)23-7-3-1-5-21(23)17-27-13-9-19(10-14-27)20-11-15-28(16-12-20)18-22-6-2-4-8-24(22)26(31)32;;/h1-16,29-32H,17-18H2;2*1H/q+2;;/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSSHOLZYTUDGAF-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=CC=C1C[N+]2=CC=C(C=C2)C3=CC=[N+](C=C3)CC4=CC=CC=C4B(O)O)(O)O.[Br-].[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24B2Br2N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90436511
Record name 1,1'-Bis[(2-boronophenyl)methyl]-4,4'-bipyridin-1-ium dibromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90436511
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

585.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,4'-Bipyridinium, 1,1'-bis[(2-boronophenyl)methyl]-, dibromide

CAS RN

420816-02-0
Record name 1,1'-Bis[(2-boronophenyl)methyl]-4,4'-bipyridin-1-ium dibromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90436511
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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